

Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold

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Compound of Interest

Compound Name: *5-Chloro-2-methoxynicotinic acid*

Cat. No.: *B1353056*

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In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of molecular innovation. Among these, substituted pyridines are of paramount importance due to their prevalence in a vast array of bioactive molecules. **5-Chloro-2-methoxynicotinic acid** is a particularly valuable building block, offering three distinct points for chemical modification: a carboxylic acid for amide or ester formation, a chloro group for cross-coupling reactions, and a methoxy group that influences the electronic properties of the pyridine ring.

This guide provides a comprehensive overview of the experimental procedures for leveraging the reactivity of **5-Chloro-2-methoxynicotinic acid**. We move beyond simple step-by-step instructions to explore the underlying principles of carboxylic acid activation and delve into robust protocols for amide and ester bond formation. Furthermore, we will touch upon advanced cross-coupling strategies that unlock the full synthetic potential of this versatile intermediate. The methodologies detailed herein are designed for researchers, medicinal chemists, and process development scientists seeking to efficiently and reliably incorporate this scaffold into their synthetic targets.

Physicochemical Properties & Safety Considerations

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Property	Value	Reference
CAS Number	54916-65-3	[1][2]
Molecular Formula	C ₇ H ₆ ClNO ₃	[2]
Molecular Weight	187.58 g/mol	[2]
Appearance	White to off-white crystalline powder	Visual Inspection
Melting Point	165 - 168 °C	

Safety Profile: **5-Chloro-2-methoxynicotinic acid** is classified as harmful and an irritant.[1]

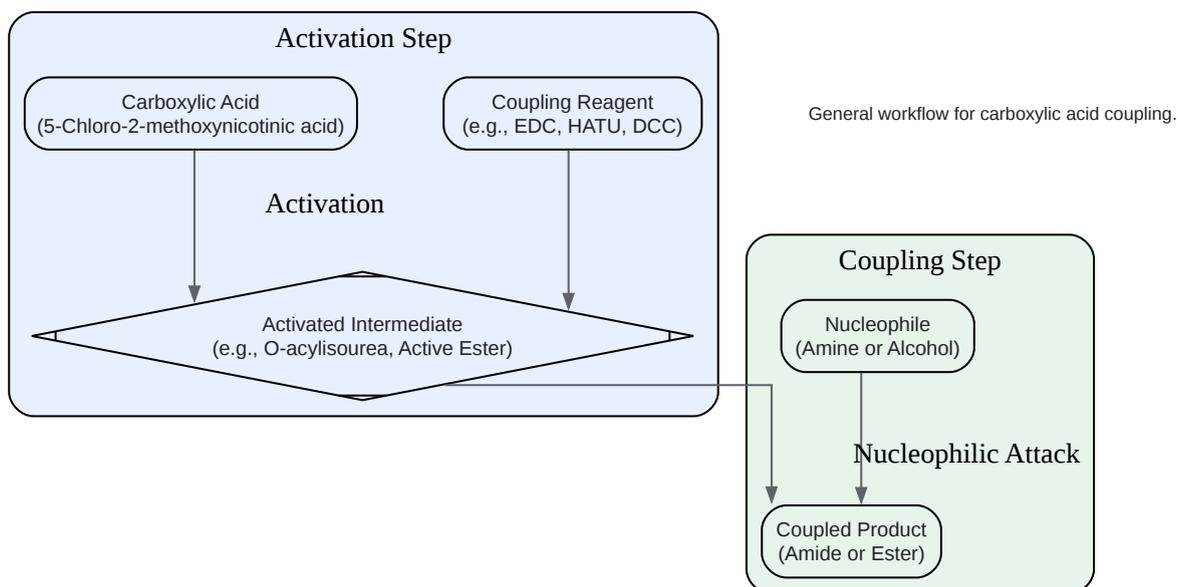
- H302: Harmful if swallowed.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H332: Harmful if inhaled.[1]

Handling Precautions: Always handle this compound in a well-ventilated fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3] Avoid inhalation of dust and prevent contact with skin and eyes.[3] In case of accidental exposure, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS).[4]

Part 1: The Cornerstone of Coupling - Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine or alcohol is generally unfeasible under standard conditions. The acidic proton of the carboxylic acid and the basic nature of the amine lead to a competing and rapid acid-base reaction, forming a non-reactive carboxylate salt. Therefore, the central principle of amide and ester synthesis from a carboxylic acid is activation.[5][6] This involves converting the hydroxyl group of the carboxylic acid into a better

leaving group, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by an amine or alcohol.[6]



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Caption: General workflow for carboxylic acid coupling.

Numerous reagents have been developed for this purpose, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[5][7][8] The choice of coupling reagent is critical and depends on factors such as substrate complexity, desired reaction rate, and the need to suppress side reactions like racemization in chiral substrates.[7][8]

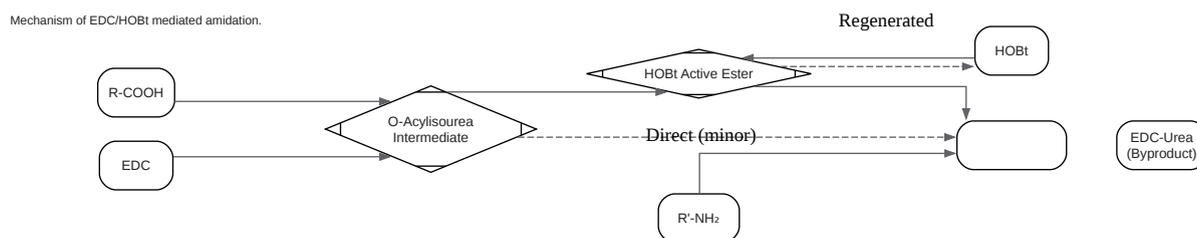
Part 2: Protocol for Amide Bond Formation (Amidation)

Amide bonds are a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast number of blockbuster drugs.[9] The following protocol details a robust and widely used method for coupling **5-Chloro-2-methoxynicotinic acid** with a primary or

secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt).

Causality of Reagent Choice:

- EDC: A water-soluble carbodiimide. Its primary advantage is that the urea byproduct is also water-soluble, simplifying purification via aqueous workup, unlike the insoluble byproduct formed from Dicyclohexylcarbodiimide (DCC).[7]
- HOBt: This additive serves a dual purpose. It reacts with the highly reactive O-acylisourea intermediate formed from EDC to generate a more stable, yet still highly reactive, HOBt-active ester.[9][10] This strategy minimizes side reactions and, crucially for chiral amines, significantly suppresses racemization.[7][8]
- Base (e.g., DIPEA or Et₃N): A non-nucleophilic organic base is required to neutralize the HOBt and the amine salt (if the amine is provided as a hydrochloride salt), ensuring the amine is in its free-base form for nucleophilic attack.[6][8]



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Caption: Mechanism of EDC/HOBt mediated amidation.

Detailed Protocol: EDC/HOBt-Mediated Amidation

Materials & Reagents:

Reagent	Molar Eq.	MW (g/mol)	Amount (1 mmol scale)
5-Chloro-2-methoxynicotinic acid	1.0	187.58	187.6 mg
Amine (R-NH ₂)	1.1	-	Varies
EDC·HCl	1.2	191.70	230.0 mg
HOBt (anhydrous)	1.2	135.13	162.2 mg
DIPEA (N,N-Diisopropylethylamine)	2.5	129.24	434 μL
Anhydrous Solvent (DMF or DCM)	-	-	5-10 mL

Procedure:

- **Reaction Setup:** To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add **5-Chloro-2-methoxynicotinic acid** (1.0 eq).
- **Dissolution:** Add the anhydrous solvent (e.g., DMF, 5 mL) and stir until the acid is fully dissolved.
- **Reagent Addition:** Add HOBt (1.2 eq), the desired amine (1.1 eq), and DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.
- **Activation:** Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.
- **Reaction:** Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

- Workup:
 - Once complete, dilute the reaction mixture with ethyl acetate (20 mL).
 - Wash the organic layer sequentially with 5% aqueous HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
 - Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Troubleshooting Guide

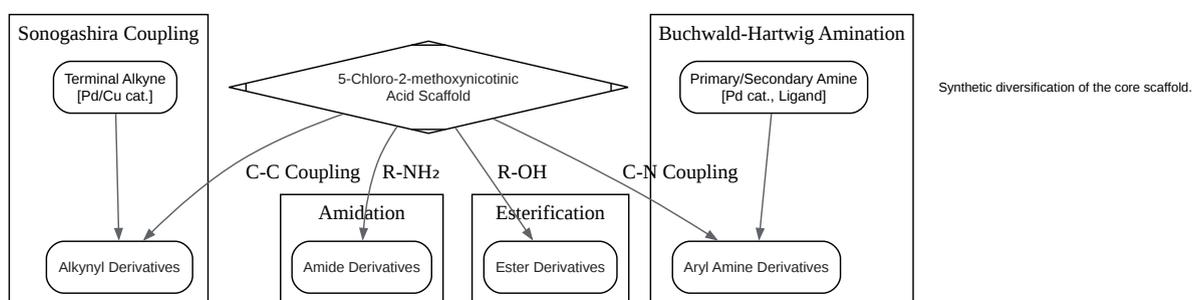
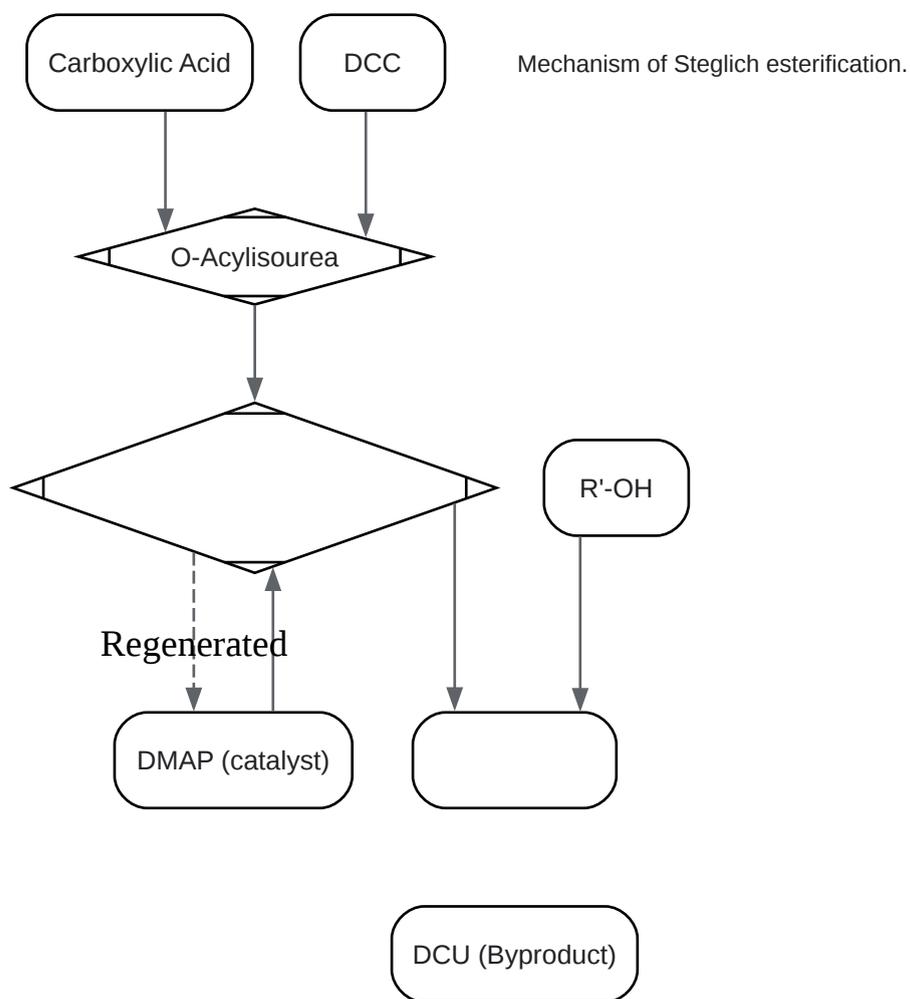
Problem	Potential Cause(s)	Suggested Solution(s)
Low or No Conversion	Inactive coupling reagent (hydrolyzed EDC); Insufficient base; Poorly soluble starting material.	Use fresh EDC from a sealed container; Ensure amine is in free-base form (add more base if starting from HCl salt); Try a more polar solvent like DMF.
Formation of Side Products	Reaction of excess EDC with the amine; Racemization (if applicable).	Add EDC last and at 0 °C; Ensure HOBt is used; Consider alternative reagents like HATU or PyBOP which are known for low racemization.[7]
Difficult Purification	Water-soluble EDC-urea byproduct not fully removed.	Perform all aqueous washes thoroughly. An additional wash with dilute acid can help protonate and solubilize any remaining urea.

Part 3: Protocol for Ester Bond Formation (Esterification)

The synthesis of esters from **5-Chloro-2-methoxynicotinic acid** is crucial for modulating properties like solubility and cell permeability, or for creating prodrugs. While Fischer esterification (using a strong acid catalyst and excess alcohol) is a classic method, it often requires harsh conditions that are incompatible with sensitive functional groups.[11][12] A milder and more versatile approach is the Steglich esterification.[11]

Causality of Reagent Choice:

- DCC/EDC: Similar to amidation, a carbodiimide is used for activation.
- DMAP (4-Dimethylaminopyridine): This is a highly effective acylation catalyst.[9] It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol. DMAP is significantly more effective than the alcohol alone in trapping the activated intermediate.[9]



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